molecular formula C7H7N3O2S B2481812 1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide CAS No. 1928780-66-8

1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide

Cat. No.: B2481812
CAS No.: 1928780-66-8
M. Wt: 197.21
InChI Key: CRCJDFHNLVCJEJ-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused pyrrole and pyridine ring system with a sulfonamide group attached at the 3-position. The unique structural features of this compound make it a valuable scaffold for the development of various pharmacologically active agents.

Mechanism of Action

Target of Action

The primary targets of 1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) that are found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Biochemical Pathways

The inhibition of FGFRs by this compound affects the FGFR signaling pathway . This pathway is involved in various biological processes, including organ development, cell proliferation and migration, and angiogenesis . By inhibiting FGFRs, this compound disrupts these processes, potentially leading to the inhibition of tumor growth and progression .

Pharmacokinetics

It is known that the compound has a low molecular weight , which could be beneficial for its bioavailability and distribution

Result of Action

In vitro studies have shown that this compound can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These results suggest that this compound could have potential therapeutic effects in cancer treatment.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the expression levels of FGFRs can vary under different conditions, which could affect the efficacy of this compound . Furthermore, the stability of this compound could be affected by factors such as pH and temperature. More research is needed to fully understand how these and other environmental factors influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by the introduction of the sulfonamide group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound can yield the pyrrolo[2,3-b]pyridine core, which can then be sulfonated using sulfonyl chlorides in the presence of a base such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the sulfonamide group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while substitution reactions can introduce various functional groups at the pyridine ring .

Scientific Research Applications

Biological Activities

1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide exhibits several notable biological activities:

  • Kinase Inhibition : The compound has been identified as an inhibitor of several protein kinases, including SGK-1 (serum/glucocorticoid-regulated kinase 1) and RSK2 (ribosomal S6 kinase 2). These kinases are implicated in various cellular processes, including cell growth and survival, making them attractive targets for cancer therapy.
  • Anticancer Activity : Research indicates that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-468. It induces apoptosis through modulation of key signaling pathways associated with cell survival and death.
  • Antiviral Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties by targeting AAK1 (AP2-associated kinase 1), which plays a role in the intracellular trafficking of viruses.

Synthesis and Preparation Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Construction of the Pyrrolo[2,3-b]pyridine Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Sulfonamide Group : The sulfonamide moiety is introduced using sulfonyl chlorides in the presence of bases such as triethylamine.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound derivatives:

  • Study on FGFR Inhibitors : A series of compounds were synthesized and evaluated for their inhibitory effects on FGFRs. Some derivatives exhibited IC50 values as low as 7 nM against FGFR1, demonstrating potent anticancer activity .
  • Antitumor Efficacy Evaluation : In vivo studies using MDA-MB-468 xenograft models showed that certain derivatives could inhibit tumor growth by up to 54.6% .

Table: Summary of Biological Activities

Activity TypeTarget/MechanismReference
Kinase InhibitionSGK-1
FGFR InhibitionFGFR1–4 (IC50: 7–712 nM)
Antiviral ActivityAAK1 (against dengue and Ebola)
Anticancer ActivityRSK2 (inhibition in breast cancer)

Comparison with Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine: Lacks the sulfonamide group but shares the core structure.

    1H-Indole-3-sulfonamide: Contains an indole ring instead of the pyridine ring.

    Pyridine-3-sulfonamide: Lacks the fused pyrrole ring.

Uniqueness: 1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide is unique due to its fused ring system and the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold for drug development .

Biological Activity

1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic targets, and relevant research findings.

Chemical Structure and Synthesis

This compound belongs to a class of compounds characterized by a fused pyrrole and pyridine ring system with a sulfonamide functional group. The sulfonamide moiety is significant for its biological activity, particularly in enzyme inhibition.

Synthesis

The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. For example, a common synthetic route includes the reaction of pyrrolo compounds with sulfonyl chlorides under basic conditions to yield the sulfonamide derivatives .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Research indicates that these compounds can inhibit various kinases, including SGK-1 and RSK2. SGK-1 is implicated in several cellular processes such as growth and survival, while RSK2 is involved in tumor progression .
  • Fibroblast Growth Factor Receptor (FGFR) Inhibition : Certain derivatives exhibit potent inhibitory activity against FGFRs, which are crucial in cancer biology. For instance, compound 4h demonstrated IC50 values of 7 nM against FGFR1 .
  • Antiviral Activity : The compound has shown promise as an antiviral agent by targeting AAK1 kinase, which plays a role in the intracellular trafficking of viruses like dengue and Ebola .

Biological Activity and Therapeutic Applications

The biological activities of this compound derivatives have been evaluated in various studies:

Anticancer Activity

1H-Pyrrolo[2,3-b]pyridine derivatives have been investigated for their anticancer properties:

  • Cell Proliferation Inhibition : Compounds have been shown to inhibit the proliferation of breast cancer cell lines (e.g., MDA-MB-468) through RSK2 inhibition .
  • Apoptosis Induction : Some derivatives induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and death .

Table: Summary of Biological Activities

Activity TypeTarget/MechanismReference
Kinase InhibitionSGK-1
FGFR InhibitionFGFR1–4 (IC50: 7-712 nM)
Antiviral ActivityAAK1 (against dengue and Ebola)
Anticancer ActivityRSK2 (inhibition in breast cancer)

Case Studies

Several case studies highlight the efficacy of 1H-Pyrrolo[2,3-b]pyridine derivatives:

  • Study on FGFR Inhibitors :
    • Researchers synthesized a series of compounds that showed significant inhibition against FGFRs. Compound 4h was particularly effective against breast cancer cell lines, demonstrating both antiproliferative effects and the ability to induce apoptosis .
  • Antiviral Compound Evaluation :
    • In vitro studies demonstrated that optimized pyrrolo derivatives exhibited high affinity for AAK1 and showed promising antiviral activity against dengue virus-infected cells .

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S/c8-13(11,12)6-4-10-7-5(6)2-1-3-9-7/h1-4H,(H,9,10)(H2,8,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCJDFHNLVCJEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2S(=O)(=O)N)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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